molecular formula C12H14INOS B5234218 5-(4-iodophenoxy)pentyl thiocyanate

5-(4-iodophenoxy)pentyl thiocyanate

Cat. No.: B5234218
M. Wt: 347.22 g/mol
InChI Key: HHZAIJGEVZXVOQ-UHFFFAOYSA-N
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Description

5-(4-iodophenoxy)pentyl thiocyanate is an organic compound that features both an iodophenoxy group and a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodophenoxy)pentyl thiocyanate typically involves the reaction of 5-(4-iodophenoxy)pentyl alcohol with thiocyanate reagents. One common method is to react the alcohol with thiophosgene or phenyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylbenzene, under nitrogen protection to prevent oxidation .

Industrial Production Methods

Industrial production of thiocyanates, including this compound, often involves the use of safer and more cost-effective reagents. For instance, the reaction of amines with carbon disulfide in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO is a common method . This method is preferred due to its lower toxicity and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-(4-iodophenoxy)pentyl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azides or nitriles.

    Oxidation: Products include iodophenoxy acids or alcohols.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

5-(4-iodophenoxy)pentyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-iodophenoxy)pentyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, modifying the function of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isothiocyanate
  • 4-fluorophenyl isothiocyanate
  • Alkyl thiocyanates

Uniqueness

5-(4-iodophenoxy)pentyl thiocyanate is unique due to the presence of both an iodophenoxy group and a thiocyanate group.

Properties

IUPAC Name

5-(4-iodophenoxy)pentyl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INOS/c13-11-4-6-12(7-5-11)15-8-2-1-3-9-16-10-14/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZAIJGEVZXVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCSC#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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